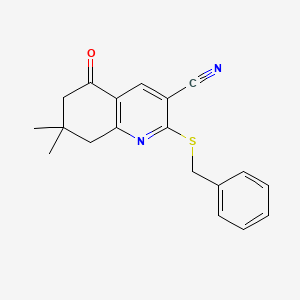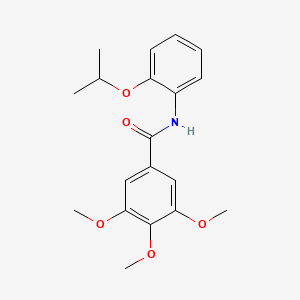![molecular formula C22H21N3O3 B5543492 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)
1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinone derivatives, including compounds similar to the one of interest, involves complex chemical processes that result in compounds with neuroleptic and positive inotropic activities. These syntheses often target modifications at the piperazinyl moiety to alter the compound's biological activity and chemical properties. For instance, derivatives of ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone have been synthesized and tested for anti-methamphetamine and anti-epinephrine activities, highlighting the importance of the synthesis approach in determining the compound's final properties (Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the target compound, plays a critical role in their chemical and biological activities. The arrangement of functional groups and the overall three-dimensional configuration can impact the compound's interaction with biological targets and its chemical reactivity. For example, studies have shown that the dihedral angles and conformation of piperazine rings in similar compounds can significantly influence their pharmacological properties and interactions with receptors (Anthal et al., 2018).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions that modify their structure and, consequently, their physical, chemical, and biological properties. These reactions include oxidation, reduction, substitution, and cyclization, among others. The chemical reactivity of these compounds is influenced by the presence of functional groups such as the piperazinyl and methylphenyl groups, which can participate in electron transfer, nucleophilic attacks, and other chemical processes.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields, including pharmaceuticals. These properties are determined by the compound's molecular structure and significantly affect its formulation, stability, and bioavailability. For instance, the crystal structure analysis of similar compounds provides insights into their molecular interactions, packing, and potential binding modes, which are essential for drug design and development processes (Desai et al., 2017).
科学的研究の応用
Antimicrobial Activity
A significant area of research for derivatives of quinolinone, including compounds structurally similar to 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone, is their antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various strains of bacteria and fungi. For instance, a study demonstrated the synthesis of amide derivatives of quinolone, showcasing their antibacterial activity against both gram-positive and gram-negative bacteria as well as fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antitumor Activity
Another promising application is in the field of cancer research, where certain quinolinone derivatives have been shown to exhibit antitumor activity. For example, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains were synthesized and tested for their in vitro antitumor activity, revealing significant inhibitory activity against human myelogenous leukemia K562 cells. This highlights the potential of such compounds in the development of new anticancer therapies (Cao et al., 2005).
Neuropharmacological Applications
Research into neuropharmacological applications of quinolinone derivatives, including those structurally similar to 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone, has also been conducted. A novel NR2B-selective N-methyl D-aspartate (NMDA) antagonist for pain treatment has been identified, demonstrating the role these compounds could play in developing new treatments for neurological conditions (Kawai et al., 2007).
Antidepressant Drug Development
The quest for novel antidepressant drugs has led to the exploration of 3,4-dihydro-2(1H)-quinolinone derivatives. One study prepared a series of these derivatives and examined their sigma receptor agonism, indicating potential antidepressant-like activity. Such findings suggest the utility of quinolinone derivatives in developing new antidepressant medications (Oshiro et al., 2000).
Chemical Stability Studies
The chemical stability of quinolinone derivatives under various stress conditions has also been investigated. This research is crucial for understanding the stability of these compounds, which is essential for their development and application in pharmaceuticals. A study focusing on the stability of a specific quinolinone derivative under stress conditions found it to be stable to UV radiation, elevated temperatures, and oxidants, although it showed instability to hydrolysis in alkaline environments (Gendugov et al., 2021).
特性
IUPAC Name |
1-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-6-8-17(9-7-16)25-13-12-24(15-22(25)28)21(27)14-23-11-10-20(26)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUURTDOPZGDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C=CC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)
![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)
![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)